(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Description
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23ClFN3O3 and its molecular weight is 443.9. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacological Potential
The study of molecular interactions of similar compounds with cannabinoid receptors has provided insights into the design of receptor antagonists and agonists. For instance, the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been analyzed to understand the steric binding interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This research is crucial for developing new therapeutic agents targeting the cannabinoid system for treating various diseases.
Antiproliferative Activity and Chemical Structure
The synthesis and structural analysis of similar heterocyclic compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have shown potential antiproliferative activities. The characterization of these compounds using various spectroscopic techniques and their crystalline structures has provided valuable information for the development of new drugs (Benaka Prasad et al., 2018).
Synthesis and Optimization for Therapeutic Applications
Research on synthesizing and optimizing the antitubercular activities of compounds, such as the series of [4-(aryloxy)phenyl]cyclopropyl methanones, indicates the significance of structural modifications for enhancing drug efficacy. These studies demonstrate the process of improving potency and evaluating the compounds' therapeutic potential in vitro and in vivo models (Bisht et al., 2010).
Antimicrobial Activity
The synthesis and in vitro evaluation of antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential of these compounds in combating bacterial and fungal infections. This research area is crucial for developing new antimicrobial agents amid rising drug resistance (Mallesha & Mohana, 2014).
properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O3/c1-30-20-12-21(31-2)19(11-17(20)24)27-22-15-10-14(25)6-7-18(15)26-13-16(22)23(29)28-8-4-3-5-9-28/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPMBRYSITUHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.